4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol
Overview
Description
The compound “4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol” is a complex organic molecule that contains a pyrimidine ring and a pyridine ring, both of which are common structures in many biological molecules . The molecule also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the biological activity of a compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. For instance, the amino group might participate in acid-base reactions, while the thiol group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .Scientific Research Applications
Structural and Electronic Properties
Research on thiopyrimidine derivatives demonstrates their potential due to the pyrimidine ring's prevalence in DNA and RNA as nitrogenous bases. The heterocyclic aromatic compounds are significant in medicine and nonlinear optics (NLO). Studies utilizing density functional theory (DFT) and time-dependent DFT (TDDFT) have explored the structural parameters, vibrational analysis, and NLO properties of phenyl pyrimidine derivatives, indicating their promising applications in optoelectronics and high-technology applications (Hussain et al., 2020).
Reaction Mechanisms and Synthetic Approaches
Investigations into the reactions of pyrimidines with amines and thiols have been conducted to understand their chemical behavior, showing the formation of various products through regio- and stereoselective addition reactions (Čikotienė et al., 2007). This highlights the synthetic versatility of pyrimidine compounds in creating a range of chemically interesting entities.
Environmental and Biological Sensing
A study developed a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols, demonstrating the application of pyrimidine derivatives in environmental and biological sensing. The probe showed high selectivity and sensitivity, indicating its utility in detecting thiophenols in water samples (Wang et al., 2012).
Molecular Recognition and Drug Development
Research on aminopyrimidines has shown their importance in biology and medicine, with their role in drug action likely dependent on molecular recognition processes involving hydrogen bonding. This highlights the relevance of pyrimidine derivatives in pharmaceutical development (Rajam et al., 2017).
Synthesis of Ligands for DNA Structures
A microfluidic platform was used to synthesize a compound for pi-stacking interactions with quadruplex DNA, offering a pathway towards cancer treatment. This illustrates the use of pyrimidine and related derivatives in developing ligands for biological structures (Smith et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4S/c1-25(2)16-10-13(18(19,20)21)9-15(23-16)12-5-3-11(4-6-12)14-7-8-22-17(26)24-14/h3-10H,1-2H3,(H,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCQGDFODQNZOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NC(=S)N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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